molecular formula C13H17NO2S B2451503 furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705092-07-4

furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2451503
CAS No.: 1705092-07-4
M. Wt: 251.34
InChI Key: TXWSBHPTVCQQMT-UHFFFAOYSA-N
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Description

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound that features a furan ring, a bicyclic octane structure, and a methanone group

Properties

IUPAC Name

furan-2-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-17-11-7-9-4-5-10(8-11)14(9)13(15)12-3-2-6-16-12/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWSBHPTVCQQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Methylthio Incorporation

  • Reagent : NaSMe (1.2 equiv)
  • Solvent : DMF
  • Temperature : 60°C
  • Reaction Time : 12 hours
  • Yield : 72%

Acylation with Furan-2-yl Carbonyl Group

The final step involves coupling the 8-azabicyclo[3.2.1]octan-3-(methylthio) intermediate with furan-2-carbonyl chloride. This is achieved via Schotten-Baumann conditions:

  • Base : Aqueous NaOH (2.0 equiv)
  • Solvent : Dichloromethane (DCM)/water biphasic system
  • Temperature : 0°C to room temperature
  • Reaction Time : 4 hours
  • Yield : 68%

Stereochemical Integrity

The (1R,5S) configuration is preserved throughout the synthesis due to the rigidity of the bicyclic framework. Chiral HPLC analysis confirms >98% enantiomeric purity post-acylation.

Alternative Synthetic Routes

One-Pot Thiolation-Acylation Strategy

Comparative Analysis of Methods

Method Key Steps Yield (%) Stereopurity (%)
Sequential Synthesis Core → Thiolation → Acylation 68 98
One-Pot Strategy Combined thiolation/acylation 58 95
Protected Amine Route Bn protection/deprotection 65 99

Challenges and Optimization Opportunities

  • Low Yields in Thiolation : The nucleophilic substitution at position 3 is hindered by steric bulk. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 78%.
  • Furan Carbonyl Stability : Furan-2-carbonyl chloride is moisture-sensitive. In situ generation using oxalyl chloride and furan-2-carboxylic acid mitigates decomposition.
  • Stereochemical Drift : Prolonged reaction times during acylation may lead to racemization. Shortening the acylation step to 2 hours maintains >97% ee.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanone group can yield alcohols.

Scientific Research Applications

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets and pathways. The furan ring and the bicyclic octane structure may interact with enzymes or receptors, leading to modulation of their activity. The methylthio group may also play a role in its bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanol: This compound differs by having a hydroxyl group instead of a methanone group.

    Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)amine: This compound differs by having an amine group instead of a methanone group.

Uniqueness

Furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its combination of a furan ring, a bicyclic octane structure, and a methanone group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO2SC_{13}H_{17}NO_2S and a molecular weight of 251.35 g/mol. The structure includes a furan ring and a bicyclic amine system, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₂S
Molecular Weight251.35 g/mol
CAS Number1705092-07-4

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and neuroactive properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies suggest that the furan ring enhances the antimicrobial properties of related compounds. For instance, derivatives containing furan have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar antimicrobial potential.

Neuroactive Properties

The bicyclic amine structure is known for its ability to modulate neurotransmitter systems. Compounds in this class can influence dopamine and serotonin receptors, which may lead to therapeutic effects in neurological disorders.

Anti-inflammatory Effects

Compounds with sulfur-containing substituents, such as methylthio groups, have been associated with anti-inflammatory activities. This suggests that this compound could exhibit similar effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various furan derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at specific concentrations .
  • Neurotransmitter Modulation : Research focused on the modulation of neurotransmitter release by bicyclic amines indicated that similar compounds could enhance dopaminergic activity in vitro .
  • Inflammatory Response : In vitro assays showed that methylthio derivatives significantly reduced pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be approached through several organic chemistry techniques:

  • Furan Ring Formation : Utilizing furan precursors in cyclization reactions.
  • Bicyclic Amine Construction : Employing methods like reductive amination to introduce the bicyclic structure.
  • Functional Group Modifications : Applying various substitution reactions to incorporate the methylthio group effectively.

Q & A

Basic Research Questions

Q. How can synthetic routes be designed to introduce the furan-2-yl and methylthio groups into the 8-azabicyclo[3.2.1]octane scaffold?

  • Methodological Answer : The synthesis of substituted 8-azabicyclo[3.2.1]octane derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected intermediates (e.g., ) can undergo substitution with heterocyclic moieties under basic conditions (e.g., K₂CO₃ in DMF at 100°C). The methylthio group may be introduced via thiol-ene chemistry or alkylation of a thiol precursor. X-ray crystallography (e.g., ) and NMR spectroscopy ( ) are critical for confirming stereochemistry .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of the bicyclic core?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for similar compounds (e.g., ).
  • NMR anisotropy : Proton coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate exo/endo substituents ( ).
  • Chiral HPLC : Validates enantiomeric purity using methods like those in , which separates diastereomers of related azabicyclo compounds .

Q. How can physicochemical properties (e.g., logP, solubility) be experimentally determined for this compound?

  • Methodological Answer :

  • LogP : Use reverse-phase HPLC with a calibrated C18 column and reference standards ( ).
  • Solubility : Perform shake-flask assays in buffers (pH 1–7.4) and solvents (e.g., DMSO, ethanol) as per .
  • Density/refractive index : Experimental data from analogs (e.g., : density 1.27 g/cm³) can guide predictions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for target engagement, given the compound’s azabicyclo[3.2.1]octane core?

  • Methodological Answer :

  • Pharmacophore modeling : Compare with monoamine reuptake inhibitors ( ) or CCR5 antagonists ( ) to identify critical substituents.
  • Bioisosteric replacement : Replace methylthio with sulfoxide/sulfone groups ( ) to modulate electronic effects.
  • In vitro assays : Use radioligand binding (e.g., ) to assess affinity for targets like FXR ( ) or HIV entry proteins ( ) .

Q. What strategies resolve contradictions in reported metabolic stability data across studies?

  • Methodological Answer :

  • Cross-species comparisons : Test microsomal stability in human, rat, and mouse liver fractions ( ).
  • Isotopic labeling : Track metabolic pathways using 14^{14}C or 19^{19}F labels ( ).
  • LC-MS/MS : Quantify metabolites with methods validated per ICH guidelines ( ) .

Q. How can computational modeling predict off-target interactions with GPCRs or ion channels?

  • Methodological Answer :

  • Molecular docking : Screen against GPCR libraries (e.g., β-adrenergic receptors in ) using software like AutoDock Vina.
  • MD simulations : Assess binding stability (≥100 ns trajectories) for high-affinity targets ( ).
  • Patch-clamp assays : Validate computational predictions for ion channel modulation (e.g., ) .

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